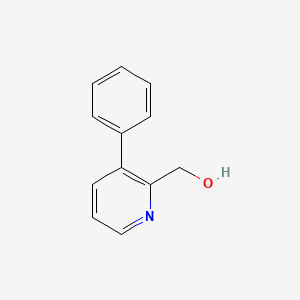

3-Phenylpyridine-2-methanol

Description

Significance of Pyridine-Containing Scaffolds in Modern Chemical Synthesis and Catalysis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, prized for their unique electronic properties and versatile reactivity. nih.gov The nitrogen atom in the pyridine ring imparts a basic character and the ability to act as a ligand for a wide range of metal ions. nih.govjchemrev.com This capacity for coordination is central to their extensive use in catalysis, where they can modulate the activity and selectivity of metal catalysts. researchgate.netuniovi.es

The incorporation of a pyridine moiety into a molecule can also significantly influence its physical and chemical properties, such as solubility and bioavailability, making these scaffolds prominent in medicinal chemistry and materials science. researchgate.netrsc.org The pyridine ring's aromaticity and the nitrogen's electron-withdrawing nature allow for a variety of chemical modifications, enabling the synthesis of a diverse library of compounds with tailored functionalities. nih.gov These properties have led to the development of pyridine-containing compounds with applications ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). rsc.orgwikipedia.org

Overview of Phenylpyridine Isomers and Their Chemical Architectures

Phenylpyridine exists in three isomeric forms, distinguished by the position of the phenyl group relative to the nitrogen atom in the pyridine ring: 2-phenylpyridine (B120327), 3-phenylpyridine (B14346), and 4-phenylpyridine (B135609). The structural arrangement of these isomers has a profound impact on their chemical and physical properties.

The proximity of the phenyl group to the nitrogen atom in 2-phenylpyridine allows for chelation and cyclometalation reactions with metal centers, a property extensively utilized in the synthesis of organometallic complexes for applications in catalysis and as phosphorescent emitters in OLEDs. wikipedia.orgresearchgate.net In contrast, the phenyl group in 3-phenylpyridine and 4-phenylpyridine is further removed from the nitrogen atom, influencing their coordination chemistry and reactivity. core.ac.uk

Thermochemical studies have been conducted to determine the relative stabilities of these isomers. The standard molar enthalpies of formation in the gaseous phase have been experimentally determined and are in good agreement with theoretical calculations.

Table 1: Properties of Phenylpyridine Isomers

| Isomer | Molar Mass ( g/mol ) | Boiling Point (°C) | IUPAC Name |

| 2-Phenylpyridine | 155.20 | 268–270 | 2-phenylpyridine |

| 3-Phenylpyridine | 155.20 | Not specified | 3-phenylpyridine |

| 4-Phenylpyridine | 155.20 | Not specified | 4-phenylpyridine |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Current Research Landscape Pertaining to 3-Phenylpyridine-2-methanol and Structurally Related Pyridine-Methanol Derivatives

The field of pyridine-methanol derivatives is an active area of research, with a focus on their synthesis, coordination chemistry, and catalytic applications. Asymmetric synthesis of chiral pyridine-methanol derivatives is of particular interest due to their potential as building blocks for pharmaceuticals and other bioactive molecules. google.comgoogle.com

Research into this compound and its analogues explores their utility as ligands in coordination chemistry. The hydroxyl group, in conjunction with the pyridine nitrogen, can form stable complexes with a variety of metal ions. These complexes are being investigated for their catalytic activity in a range of organic transformations. For instance, rhodium complexes of phenylpyridine derivatives have been studied for their catalytic activity in the carbonylation of methanol (B129727). core.ac.uk Furthermore, iridium(III) complexes containing phenylpyridine ligands are being explored for their photophysical properties and potential applications in chemical sensing and light-emitting devices. ntnu.edu.twmdpi.com

Recent studies have also investigated the use of phenylpyridine derivatives in the development of novel materials. For example, a 3-phenylpyridine-phosphotungstate hybrid has shown promise as a heterogeneous catalyst for the conversion of fructose (B13574) to methyl levulinate. researchgate.net The structural and electronic properties of these pyridine-methanol derivatives are being fine-tuned through synthetic modifications to optimize their performance in various applications. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKSDMXHYAGBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Phenylpyridine 2 Methanol and Analogues

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands out as a highly efficient and atom-economical method for the reduction of carbonyl compounds to alcohols. For the synthesis of chiral pyridyl methanols, the asymmetric hydrogenation of prochiral ketone precursors is the most direct and attractive route. google.com

The enantioselective synthesis of chiral pyridyl methanols is prominently achieved through the asymmetric catalytic hydrogenation of their corresponding ketone precursors. google.comgoogle.com A benchmark reaction in this field is the reduction of Phenyl(pyridin-2-yl)methanone to Phenyl(pyridin-2-yl)methanol (B192787), which serves as a model for the synthesis of more complex analogues like 3-Phenylpyridine-2-methanol. This transformation can yield products with high enantiomeric excess (ee), often exceeding 90-99%. google.comgoogle.comsmolecule.com The success of this reaction is highly dependent on the intricate interplay between the metal catalyst, the chiral ligand, and the reaction conditions.

The source of stereochemical control in asymmetric hydrogenation is the chiral ligand coordinated to the metal center. wikipedia.org A vast array of ligands has been developed, with chiral phosphines and, more recently, chiral dienes being particularly successful.

Phosphine-based Ligands: Chiral diphosphine ligands are ubiquitous in asymmetric hydrogenation. wikipedia.org Ligands with a C₂ axis of symmetry are known to enhance enantioselectivity by reducing the number of possible reaction pathways. researchgate.net Notable examples include BINAP and its derivatives, which have proven effective in ruthenium-catalyzed hydrogenations of various ketones. wikipedia.orgsciengine.com The development of P-chiral phosphine (B1218219) ligands, where the stereogenic center is the phosphorus atom itself, has also led to highly efficient catalysts. nih.gov These ligands are often conformationally rigid and electron-rich, contributing to excellent enantioselectivity and high catalytic activity. nih.gov For the hydrogenation of aryl ketones, BINOL-based monodonor phosphorus ligands have also been successfully applied in ruthenium(II) complexes, yielding alcohols with up to 99% ee. acs.orgnih.gov

Chiral Dienes: Chiral dienes have emerged as a powerful class of ligands for transition-metal-catalyzed asymmetric reactions. nih.govsigmaaldrich.com Unlike traditional phosphine or nitrogen-based ligands, chiral dienes like those based on bicyclo[2.2.1]hepta-2,5-diene (nbd) or bicyclo[2.2.2]octane-2,5-diene (bod) cores can induce high enantioselectivity in rhodium-catalyzed reactions. sigmaaldrich.com They have also been investigated as "ligands" for metal-free catalytic systems, for instance in borane-catalyzed hydrogenations. nih.govacs.org

The choice of metal is critical for catalytic activity and selectivity. Iridium(III) and Ruthenium(II) complexes are among the most effective catalysts for the asymmetric hydrogenation of ketones.

Ruthenium(II) Catalysts: Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are well-known for their excellence in the asymmetric transfer hydrogenation of aromatic ketones and can also be used for direct hydrogenation with H₂ gas. nih.gov The combination of a Ru(II) center with a diphosphine and a diamine ligand, as in the Noyori-type catalysts, creates a highly active and enantioselective system for the reduction of simple aryl/alkyl and heterocyclic ketones. acs.org

Iridium(III) Catalysts: Iridium-based catalysts have shown remarkable efficiency, particularly for the hydrogenation of challenging substrates. oup.com The development of half-sandwich bifunctional iridium catalysts with diamine or amino alcohol ligands has significantly expanded the utility of asymmetric transfer hydrogenation. nih.gov For direct hydrogenation, iridium complexes with tridentate P,N,N-type ligands have achieved extremely high activities and enantioselectivities (>99% ee) in the reduction of ketones. mdpi.com Mechanistic studies have revealed that for some anionic Ir(III) hydride systems, the counterion (e.g., Li⁺, Na⁺, K⁺) can play a crucial role in catalyst activity, though it may not significantly affect enantioselectivity. rsc.org

| Catalyst System | Precursor Ketone | Ligand Type | Yield (%) | ee (%) | Reference(s) |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Phosphine | 97 | 96 | google.com |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | (4-chlorophenyl)(pyridin-2-yl)methanone | Phosphine | 95 | 99 | google.com |

| Ru(II) Complex | Aryl/Alkyl Ketones | BINOL-derived Monophosphorus | up to 100 | up to 99 | acs.orgnih.gov |

| Rh(III)/Ir(III)-TsDPEN | Various Ketones | Diamine (TsDPEN) | High | up to 99 | nih.gov |

| Ir-polydiamine | Functionalized Ketones | Polymeric Diamine | High | up to 99 | nih.gov |

Understanding the reaction mechanism is key to the rational design of more effective catalysts. rsc.org For many Ru(II) and Ir(III) systems, hydrogenation is believed to occur via a concerted, six-membered transition state. diva-portal.org This "outer sphere" mechanism involves the transfer of a hydride from the metal and a proton from the ancillary ligand (e.g., a diamine or amino alcohol) to the carbonyl group of the ketone, without the ketone directly coordinating to the metal center.

In some iridium(III) systems, the catalytically active species are trihydrido-Ir(III) complexes formed in situ. mdpi.com The reaction can proceed through an outer-sphere hydride transfer to the substrate, with computational studies highlighting the importance of the ligand structure and solvent effects in determining the reaction's stereochemical outcome. mdpi.comrsc.org For certain cobalt-catalyzed systems, DFT studies have shown that different potential mechanisms can surprisingly lead to the same enantioselection, controlled by weak dispersive interactions between the catalyst and the substrate. mdpi.com The rigidity of the compound structure can also aid in the crystallization of metal-ligand complexes, which helps in elucidating the transition states involved in the hydrogenation mechanism.

The applicability of a synthetic method is defined by its substrate scope and tolerance for various functional groups. nih.govnih.gov Modern catalytic systems for asymmetric hydrogenation exhibit broad applicability.

Catalysts based on Rh(III) and Ir(III) with TsDPEN ligands have been shown to reduce a variety of ketones, including nonfunctionalized aryl ketones, heteroaryl ketones, and ketoesters. nih.gov Research has demonstrated that these catalytic systems are compatible with various substituents, including halides and methoxy (B1213986) groups, on the aromatic rings of the ketone substrates. sciengine.com This tolerance is crucial for building complex molecules. For instance, a patented method using an Iridium/chiral phosphine catalyst successfully hydrogenated various substituted Phenyl(pyridin-2-yl)methanone derivatives, including those with chloro and fluoro substituents, achieving excellent yields and enantioselectivities. google.com Hydrogen borrowing alkylation, a related methodology, has seen efforts to improve its limited functional group tolerance, which is often hampered by the high temperatures and basic conditions required. researchgate.net

Asymmetric Catalytic Hydrogenation of Prochiral Ketone Precursors (e.g., Phenyl(pyridin-2-yl)methanone) for Enantioselective Synthesis

Cross-Coupling and Pyridine (B92270) Ring Formation Strategies

While asymmetric hydrogenation provides the final chiral alcohol, the synthesis of the substituted pyridine core itself is a critical preceding step. The construction of polysubstituted pyridines often relies on condensation reactions or cycloadditions. baranlab.orgnih.gov

Cross-Coupling Reactions: For a molecule like this compound, a key disconnection involves the formation of the C-C bond between the pyridine ring and the phenyl group. Modern cross-coupling reactions are well-suited for this task. Suzuki-Miyaura cross-coupling, for example, can be used to couple a boronic acid with a halogenated pyridine to form the desired phenylpyridine scaffold. organic-chemistry.org Similarly, Negishi cross-coupling of organozinc reagents with aryl chlorides provides an effective route to 2-aryl-substituted pyridines. organic-chemistry.org These methods often feature broad functional group tolerance. rsc.org

Pyridine Ring Formation: An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from acyclic precursors with the desired substitution pattern already in place. baranlab.org Hantzsch-type syntheses and their modern variations are popular for creating substituted pyridines. mdpi.com More recent developments include cascade reactions involving copper-catalyzed cross-coupling followed by electrocyclization and oxidation to afford highly substituted pyridines from simple starting materials. nih.gov Palladium-catalyzed C-H activation has also been employed to synthesize multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes, proceeding through an aza-6π-electrocyclization mechanism. rsc.org These ring-forming strategies provide versatile entry points to complex pyridine structures that can then be elaborated into target molecules like this compound.

Suzuki-Miyaura Cross-Coupling for Arylpyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl systems such as the 3-phenylpyridine (B14346) scaffold. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as phenylboronic acid, with a halide or triflate. libretexts.orgorganic-chemistry.org The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For the synthesis of a 3-phenylpyridine, a common strategy involves reacting a 3-halopyridine derivative with phenylboronic acid. To obtain the target compound, the pyridine substrate must possess a functional group at the C2 position that is either a methanol (B129727) group or a precursor that can be readily converted to it, such as an aldehyde or ester. For example, the coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with 4-hydroxybenzeneboronic acid using a palladium(II) acetate (B1210297) catalyst demonstrates the formation of a C-C bond at the 2-position, a strategy adaptable for the 3-position. mdpi.com The reaction's efficiency is often influenced by the choice of catalyst, ligands, base, and solvent system. mdpi.comnih.gov

A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has provided insight into the regioselectivity of the process, which is a critical consideration in the synthesis of polysubstituted arylpyridines. beilstein-journals.org

| Pyridine Substrate | Boronic Acid | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (0.2-0.5 mol%), NaOH, Methanol, 30°C | 4-methoxybiphenyl | High | mdpi.com |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-hydroxybenzeneboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Acetonitrile (B52724)/Methanol, 50°C | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | Not specified | mdpi.com |

| Aryl Sulfamates | Arylboronic acids | Pd-precatalyst, Room Temperature | Biaryl compounds | Not specified | nih.gov |

Modified Chichibabin Reaction for Pyridine Ring Construction

The Chichibabin pyridine synthesis, first reported in 1924, is a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or an ammonia source to form a pyridine ring. wikipedia.org This method is particularly useful for producing methyl-substituted pyridines on an industrial scale, often using oxide catalysts like alumina (B75360) or silica (B1680970) at high temperatures (350–500 °C). wikipedia.org

Modifications of this reaction allow for the synthesis of more complex, polysubstituted pyridines. researchgate.net For the construction of a 3-phenylpyridine scaffold, the reaction would require a strategic combination of precursors. A modified Chichibabin reaction was employed to synthesize novel carbazole-pyridine co-polymers by condensing diacetylated N-alkylcarbazoles with 3-substituted benzaldehydes in the presence of ammonium (B1175870) acetate. beilstein-journals.org This demonstrates the assembly of a polysubstituted pyridine ring in situ. Another variation involves the use of nitriles as the nitrogen source, which can offer alternative pathways to substituted pyridines. wikipedia.org The classic Chichibabin reaction involves the amination of pyridine bases with sodium amide, often at elevated temperatures in aprotic solvents, but this is less relevant for the construction of the pyridine ring itself. epo.orggoogleapis.com

Metal-Catalyzed Cyclization and Condensation Reactions for Pyridine Derivatives

Transition metal-catalyzed reactions provide powerful and versatile routes for the synthesis of heterocyclic compounds, including pyridines. mdpi.com These methods often involve the formation of multiple bonds in a single operation, offering high efficiency and atom economy. rsc.org

One notable strategy is the metal-catalyzed [3+3] cyclization, where two three-atom components are combined to form a six-membered ring. For instance, rhodium(III)-catalyzed C-H activation and cyclization of arylnitrones with diazo compounds can produce functionalized quinolones. mdpi.com Similar strategies can be adapted for pyridine synthesis. Another approach involves the palladium-catalyzed oxidative coupling of C-H bonds with aldehydes, which has been used to acylate 2-phenylpyridines at the ortho-position of the phenyl ring. nih.gov This C-H functionalization highlights the ability of transition metals to direct reactions to specific sites. Furthermore, radical-based pathways under metal-free conditions have emerged, such as a 6-endo-trig addition of vinyl radicals to an imine nitrogen, offering a novel route to the pyridine skeleton. sioc.ac.cn

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| [3+3] Cyclization | N-nitrosoanilines | Rhodium catalyst | 4-quinolones | mdpi.com |

| Oxidative C-H Acylation | 2-phenylpyridines, Aldehydes | Pd(OAc)₂, Air (oxidant) | Acylated 2-phenylpyridines | nih.gov |

| Radical 6-Endo Addition | Cyclopropylamides, Alkynes | Metal-free, Hypervalent iodine | Substituted Pyridines | sioc.ac.cn |

| Palladium-catalyzed cyclization | N-aryl-2-aminopyridines, Propargylic alcohols | Pd(OAc)₂, Cu(OAc)₂, Ac-Gly-OH | N-pyridoindoles | rsc.org |

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical reactions. jocpr.comconnectjournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing side reactions. jocpr.comresearchgate.net This high-speed technique has been successfully applied to the synthesis of various pyridine derivatives. jocpr.com For example, a one-pot synthesis of trisubstituted pyridines using the Bohlmann-Rahtz reaction was significantly improved under microwave heating compared to conventional methods. researchgate.net Similarly, microwave irradiation has been used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives in excellent yields (92-95%) and short reaction times (30 minutes) in environmentally benign solvents like water. connectjournals.comresearchgate.net These methods can be applied to the key bond-forming or ring-forming steps in the synthesis of this compound, such as Suzuki couplings or Chichibabin-type condensations. core.ac.uk

Oxidative Addition Reactions in Complex Synthesis

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions mediated by transition metals like palladium. libretexts.org In the context of a Suzuki-Miyaura reaction to form a 3-phenylpyridine, the cycle is initiated by the oxidative addition of a pyridyl halide (e.g., 3-bromopyridine (B30812) derivative) to a low-valent metal center, typically Pd(0). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, increasing the oxidation state of the metal (e.g., to Pd(II)). libretexts.org

The efficiency and site selectivity of oxidative addition can be influenced by electronic factors within the substrate. For instance, studies on 2-halopyridines with electron-donating groups (EDG) at the 3- or 5-position revealed that the frontier molecular orbital symmetries of the substrate control the reaction mechanism and rate. 3-EDG isomers were found to react approximately 100 times faster than their 5-EDG counterparts, a factor critical for designing efficient and selective syntheses. acs.org This mechanistic understanding is crucial for the synthesis of complex molecules where multiple potential reaction sites exist. nih.gov

Strategies for Achieving High Reaction Yields and Purity

Maximizing reaction yield and ensuring high purity are paramount goals in chemical synthesis. Several strategies are employed to achieve this in the preparation of substituted pyridines.

Optimization of Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. In Suzuki-Miyaura couplings, for example, specific palladium-ligand combinations are effective for different substrates (e.g., aryl chlorides vs. triflates). organic-chemistry.org The base plays a crucial role in the transmetalation step, and studies have shown that bases like sodium hydroxide (B78521) or sodium tert-butoxide can be highly effective. mdpi.com

Microwave-Assisted Synthesis: As discussed, using microwave irradiation can lead to higher yields and purity by reducing reaction times and the formation of degradation byproducts. jocpr.com

Green Chemistry Approaches: The use of aqueous media or solvent-free conditions, often facilitated by microwave heating, not only aligns with green chemistry principles but can also simplify workup procedures and improve yields. connectjournals.comrsc.org

By carefully selecting and optimizing these parameters, chemists can develop robust and efficient syntheses for target molecules like this compound, achieving both high yields and the purity required for subsequent applications.

Chemical Transformations and Derivatization Strategies of 3 Phenylpyridine 2 Methanol

Reactivity of the Pyridine (B92270) and Phenyl Moieties

The electronic characteristics of the pyridine and phenyl rings govern their susceptibility to various chemical reactions. The nitrogen atom in the pyridine ring significantly influences its reactivity, distinguishing it from a simple benzene (B151609) ring.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The reactivity of the pyridine ring is a complex interplay of electronic effects. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iq This deactivation is further enhanced in acidic conditions, where the nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density from the ring. uoanbar.edu.iq Electrophilic attack, when it occurs under harsh conditions, is generally directed to the 3- and 5-positions, as substitution at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with the positive charge on the nitrogen atom. uoanbar.edu.iq

Conversely, the electron-withdrawing nature of the nitrogen atom activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. uoanbar.edu.iq Studies on the reaction of 3-substituted pyridines with nucleophiles like phenyllithium (B1222949) have provided significant insights. For many 3-substituted pyridines, including 3-methoxy- and 3-aminopyridine, nucleophilic attack occurs exclusively at the 2-position. cdnsciencepub.comcdnsciencepub.com This regioselectivity is often attributed to the coordination of the lithium atom with the pyridine nitrogen and, in some cases, the 3-substituent, which orients the nucleophile for attack at the adjacent C-2 position. cdnsciencepub.com However, the steric bulk of the 3-substituent can influence the site of attack. While smaller groups like methyl favor substitution at the 2-position, bulkier groups can lead to increased substitution at the less hindered 6-position. cdnsciencepub.com

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | Deactivated (compared to benzene) | 3- and 5-positions | Ring deactivation by electronegative nitrogen; further deactivation by protonation in acid. uoanbar.edu.iq |

| Nucleophilic Aromatic Substitution | Activated | 2- and 6-positions | Electron-withdrawing nitrogen stabilizes anionic intermediates; steric hindrance from the 3-substituent can direct to the 6-position. uoanbar.edu.iqcdnsciencepub.com |

Functionalization of the Phenyl Substituent

Research on analogous compounds provides examples of such functionalization. For instance, in the development of mGluR5 antagonists related to MPEP (6-methyl-2-(phenylethynyl)pyridine), the phenyl ring was successfully functionalized. nih.gov Introduction of nitro (NO₂) and cyano (CN) groups at the meta-position of the phenyl ring was achieved, yielding compounds that retained biological activity. nih.gov This demonstrates that standard nitration and cyanation reactions can be effectively applied to the phenyl moiety within a phenylpyridine scaffold.

Reactions of the Methanol (B129727) Functional Group

The primary alcohol (methanol) group at the 2-position is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and substitution.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol of 3-Phenylpyridine-2-methanol can be oxidized to form either the corresponding aldehyde (3-phenylpyridine-2-carbaldehyde) or carboxylic acid (3-phenylpyridine-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically used to stop the oxidation at the aldehyde stage. Conversely, strong oxidizing agents will typically lead to the formation of the carboxylic acid. Research on the oxidation of the isomeric phenyl(pyridin-2-yl)methanol (B192787) to 2-benzoylpyridine (B47108) highlights several methods. Traditional methods employed strong oxidants like potassium dichromate. google.com More modern, environmentally friendly approaches utilize dry air or oxygen as the oxidant in the presence of a catalyst, achieving high yields under mild conditions. google.com The introduction of an electron-withdrawing formyl group (-CHO) via oxidation has been shown to impact the electronic properties of related iridium complexes, demonstrating the utility of this transformation in fine-tuning molecular characteristics. rsc.org

| Starting Material | Product | Reaction Type | Example Reagents/Conditions |

| This compound | 3-Phenylpyridine-2-carbaldehyde | Partial Oxidation | Mild oxidants (e.g., PCC, Dess-Martin periodinane) |

| This compound | 3-Phenylpyridine-2-carboxylic acid | Full Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃); Catalytic oxidation with O₂. google.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily participates in esterification and etherification reactions to produce a diverse range of derivatives.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commdpi.com The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. operachem.comlibretexts.org In addition to classic acid catalysis, a variety of modern coupling reagents have been developed for rapid and mild esterification under neutral conditions, accommodating a wide range of functional groups on both the alcohol and carboxylic acid partners. nih.govbeilstein-journals.org

Etherification can be accomplished through several routes. For benzylic-type alcohols, methods involving iron(III) chloride as a catalyst in green solvents like propylene (B89431) carbonate have been developed for the synthesis of both symmetrical and unsymmetrical ethers. acs.org Copper-catalyzed C-H activation has also been employed for the alkoxylation of 2-arylpyridines, demonstrating a direct route to aryl ethers. rsc.org Another strategy involves the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction | Reactants | Typical Conditions/Catalysts | Product |

| Fischer Esterification | Carboxylic Acid | H₂SO₄ or p-TsOH, heat, often using the alcohol as solvent. operachem.commdpi.com | Ester |

| Modern Esterification | Carboxylic Acid | Coupling reagents (e.g., NDTP, DCC), base (e.g., DIEA, DABCO). nih.gov | Ester |

| Catalytic Etherification | Alcohol | FeCl₃·6H₂O in propylene carbonate; Cu(II) salts. acs.orgrsc.org | Ether |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻), which limits its direct participation in nucleophilic substitution reactions. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group.

A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable and easily displaced by a nucleophile (such as Br⁻ or Cl⁻). libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate). This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. libretexts.org Another method for converting the alcohol into a reactive intermediate is the Appel reaction, which uses triphenylphosphine (B44618) and a tetrahalomethane (e.g., CBr₄ or CCl₄) to convert the alcohol into the corresponding alkyl halide. rsc.org These activated intermediates can then be used in subsequent reactions to introduce a variety of functional groups.

| Activation Method | Reagents | Intermediate/Leaving Group | Resulting Product |

| Protonation | Strong Acid (HBr, HCl) | -OH₂⁺ / H₂O | Alkyl Halide |

| Sulfonate Ester Formation | TsCl, MsCl / Pyridine | Tosylate, Mesylate | Alkyl Sulfonate (for subsequent substitution) |

| Appel Reaction | PPh₃, CBr₄ | Alkyl Bromide | Alkyl Bromide |

Synthesis of Functionalized Derivatives and Analogues

The strategic derivatization of this compound is crucial for exploring and optimizing its chemical and biological properties. Modifications to the core structure, including the introduction of various substituents and the construction of constrained analogues, are key strategies in structure-activity relationship (SAR) studies. These modifications can influence the molecule's reactivity, selectivity, and interaction with biological targets.

Research has demonstrated the synthesis of various derivatives to probe structure-activity relationships. For instance, in the context of developing inhibitors for enzymes like steroid 11β-hydroxylase, analogues of metyrapone (B1676538), a structurally related compound, have been synthesized. nih.gov These studies involve modifications at the carbon atom bearing the hydroxyl group. The introduction of a phenyl or methyl group alpha to the carbon with the oxygen function was found to be important for inhibitory activity. nih.gov For example, α,β-diphenyl-3-pyridineethanol showed significant inhibitory potency. nih.gov

Furthermore, derivatization is not limited to the carbon framework. The hydroxyl group itself is a key site for modification. It can be converted to an ether or ester, or it can be oxidized to a ketone. The synthesis of 2-methoxypyridine-3-carbonitrile derivatives from chalcones and malononitrile (B47326) highlights the generation of diverse substituents on the pyridine ring. mdpi.com In one study, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized, where the aryl group at the 4-position was varied to include phenyl, bromophenyl, and methoxyphenyl groups, among others. mdpi.com These modifications are instrumental in understanding the electronic and steric requirements for biological activity.

The table below summarizes representative modifications and their impact on reactivity or biological activity based on available research.

| Parent Compound | Modification | Derivative | Synthetic Strategy | Observed Effect/Application | Reference |

| Metyrapone Analogue | Introduction of a second phenyl group | α,β-diphenyl-3-pyridineethanol | Not specified | 65% as potent as metyrapone in inhibiting steroid 11β-hydroxylase | nih.gov |

| Metyrapone Analogue | Replacement of a pyridyl group with a phenyl group | α-(diphenylmethyl)-3-pyridinemethanol | Not specified | 25% as inhibitory as metyrapone | nih.gov |

| 2-chloro-6-methylpyridine | Suzuki Coupling | 2-phenyl-6-methyl-3-(1H-pyrazol-4-yl)pyridine | Palladium-catalyzed Suzuki coupling | Positive allosteric modulators for the M4 mAChR | nih.gov |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-hydroxypyridine-3-carbonitrile | Methylation of hydroxyl group | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Condensation of chalcones with malononitrile followed by methylation | Promising antiproliferative effects against liver, prostate, and breast cancer cell lines | mdpi.com |

| 2-phenylpyridine (B120327) | Cyclometalation with Iridium | Bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III) | Two-step synthesis involving dimer formation and complexation | Formation of luminescent complexes for lighting technologies | mdpi.com |

To explore the conformational space and to impart rigidity to the molecular structure, the synthesis of ring-constrained and modified pyridine analogues is a valuable strategy. These modifications can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

One approach to creating modified pyridine analogues involves the synthesis of fused ring systems. For example, the condensation of 3-hydroxy-6-methyl-2-pyridinemethanol with substituted phenylphosphorodichloridates leads to the formation of 2-aryloxy-6-methyl-4H-1,3,2-dioxaphosphorino[5,4-b]pyridine-2-oxides. niscpr.res.in This creates a new heterocyclic ring fused to the pyridine core, thereby constraining the conformation of the hydroxymethyl group. niscpr.res.in

Another strategy involves the introduction of bulky substituents or the formation of bridged structures. The synthesis of α-phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol, an intermediate in the synthesis of the rodenticide Norbormide, showcases a complex derivatization where a cyclopentadienyl (B1206354) moiety is attached to the methylene (B1212753) bridge. mycafe24.com

In the context of adenosine (B11128) receptor ligands, ring-constrained analogues are synthesized to favor specific conformations that enhance binding to the receptor. nih.gov For instance, the ribose moiety of adenosine analogues can be replaced with a ring-constrained (N)-methanocarba group. nih.gov While not directly involving this compound, these principles of conformational constraint are broadly applicable in medicinal chemistry. The synthesis of bridged δ-lactams from 3,4-dihydropyridin-2-ones also illustrates the construction of rigid, bicyclic systems from pyridine precursors. mdpi.com

The table below provides examples of ring-constrained and modified pyridine analogues and the synthetic approaches used for their preparation.

| Parent Structure/Precursor | Modification Strategy | Resulting Analogue | Synthetic Method | Purpose/Application | Reference |

| 3-hydroxy-6-methyl-2-pyridinemethanol | Fused ring formation | 2-Aryloxy-6-methyl-4H-1,3,2-dioxaphosphorino[5,4-b]pyridine-2-oxides | Condensation with phenylphosphorodichloridates in the presence of triethylamine | Synthesis of novel phosphorus heterocycles with potential biological activity | niscpr.res.in |

| 2-Pyridones | Benzhydryl functionalization and cyclization | Bridged δ-lactams | Reaction with benzhydryllithium followed by acid-catalyzed cyclization | Formation of rigid bicyclic structures | mdpi.com |

| Adenosine derivatives | Ribose ring constraint | (N)-methanocarba nucleosides | Multi-step synthesis involving olefination, cyclopropanation, and other transformations | To enhance binding affinity and selectivity for A3 adenosine receptors | nih.gov |

| 2-(1-phenylethyl)pyridine | Intramolecular cyclization | Encapsulated-type pseudo-tris(heteroleptic) iridium(III) complex | Nucleophilic aromatic substitution followed by coordination to iridium and C-H activation | Synthesis of highly stable phosphorescent emitters for OLEDs | acs.org |

| 6-bromoquinolin-4-ol | Chan-Lam coupling | 6-Arylquinolin-4-ols | Copper-catalyzed cross-coupling with aryl boronic acids | Synthesis of novel pyridine-based derivatives with potential antiseptic properties | researchgate.net |

Coordination Chemistry and Ligand Properties of 3 Phenylpyridine 2 Methanol

Ligand Design and Metal-Binding Modes

The design of 3-Phenylpyridine-2-methanol as a ligand is centered around its bidentate and monodentate coordination capabilities. The pyridine (B92270) nitrogen atom provides a primary site for metal coordination, while the adjacent methanol (B129727) group can participate in chelation, forming stable five-membered rings with metal centers. This dual functionality is pivotal in directing the assembly of complex molecular architectures.

N-Coordination to Transition Metals

The most fundamental binding mode of this compound involves the coordination of the pyridine nitrogen's lone pair of electrons to a transition metal center. This N-coordination is a common feature in the chemistry of pyridine-containing ligands. jscimedcentral.comrsc.org Transition metals such as rhodium, iridium, copper, and ruthenium readily form complexes with pyridine and its derivatives. rsc.orgresearchgate.net In the case of this compound, it can act as a monodentate ligand, binding solely through the nitrogen atom. This type of coordination is prevalent in the formation of complexes where other ligands saturate the metal's coordination sphere or when steric factors prevent the methanol group from binding. jscimedcentral.com For instance, in many catalytic systems involving rhodium, pyridine ligands are employed to modulate the electronic properties and reactivity of the metal center. researchgate.net The stability of these N-coordinated complexes is often high, particularly with d-block elements that form strong Lewis acid-base adducts. jscimedcentral.com

Beyond simple monodentate binding, the methanol group at the 2-position can act as a secondary, weaker donor through its oxygen atom. This allows the ligand to function as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. This bidentate coordination is particularly common in complexes with copper(II), where N,O-donor ligands are well-established.

Cyclometalation Pathways (if applicable to this isomer, drawing from 2-phenylpyridine (B120327) examples)

Cyclometalation is a powerful reaction in organometallic chemistry where a ligand undergoes intramolecular C-H bond activation, leading to the formation of a metallacycle. The archetypal ligand for this process is 2-phenylpyridine (ppy), which coordinates to metals like iridium, platinum, and ruthenium via the pyridine nitrogen and a carbon atom from the phenyl ring, forming a C^N-bidentate complex. researchgate.netnih.govresearchgate.netznaturforsch.com

For this compound, cyclometalation would similarly involve the initial N-coordination of the pyridine ring, followed by the activation of a C-H bond on the ortho-position of the phenyl group. This would result in a five-membered metallacycle. However, the presence of the methanol substituent on the pyridine ring introduces several considerations. The -CH₂OH group may sterically influence the approach of the phenyl C-H bond to the metal center, potentially hindering the cyclometalation process compared to the unsubstituted 2-phenylpyridine. Conversely, the oxygen atom of the methanol group could play a directing role or even participate in the coordination, leading to different or more complex reaction pathways.

Drawing from the extensive research on 2-phenylpyridine, the cyclometalation of this compound with a metal precursor like IrCl₃ would likely proceed through a chloro-bridged dimer intermediate, [(C^N)₂Ir(μ-Cl)]₂. mdpi.com This dimer serves as a versatile starting material for synthesizing a wide range of heteroleptic complexes by reacting it with various ancillary ligands. mdpi.comresearchgate.netrsc.org The reaction is typically carried out at elevated temperatures. znaturforsch.com Photochemical methods have also been developed for cycloplatination, offering milder reaction conditions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its isomers leverages established organometallic and coordination chemistry protocols. The resulting complexes are typically characterized by a suite of spectroscopic and analytical techniques, including NMR spectroscopy, X-ray crystallography, UV-Vis absorption, and emission spectroscopy.

Iridium(III) Complexes Incorporating Phenylpyridine Ligands

Iridium(III) complexes containing cyclometalated phenylpyridine ligands are of immense interest, particularly for their application as phosphorescent emitters in organic light-emitting diodes (OLEDs). nih.govbohrium.com The synthesis of these complexes generally begins with the reaction of hydrated iridium(III) chloride with the phenylpyridine ligand (or a derivative) in a high-boiling solvent like 2-ethoxyethanol. researchgate.net This step forms the dichloro-bridged iridium(III) dimer. mdpi.comrsc.org

This dimer can then be reacted with an ancillary ligand, such as acetylacetonate (B107027) (acac) or a different phenylpyridine ligand, to yield the final heteroleptic or homoleptic complex. rsc.orgrsc.org For example, a red-emitting Iridium(III) complex, bis[9-(4-(2-ethylhexyloxy)phenyl)-3-(4-phenylquinolin-2-yl)-9H-carbazole][(3-(pyridin-2-yl)phenyl)methanol]iridium(III) (Ir-OH), has been synthesized. rsc.org Although this uses an isomer of the target ligand, the synthesis demonstrates that the methanol functionality is compatible with and can be incorporated into these complex structures. The properties of such complexes are highly tunable by modifying the substituents on the phenylpyridine framework. nih.govrsc.org

Table 1: Photophysical Data for Selected Phenylpyridine-type Iridium(III) Complexes

| Complex | Ancillary Ligand | Emission Max (nm) | Photoluminescence Quantum Yield (ΦP) | Application | Reference |

|---|---|---|---|---|---|

| Ir-OH | (3-(pyridin-2-yl)phenyl)methanol | Not specified | Not specified | OLED Emitter | rsc.org |

| Ir1 | fppz | 496 | 0.70 | Greenish-Blue OLED | bohrium.com |

| Ir3 | Htaz | 500 | 0.59 | Greenish-Blue OLED | bohrium.com |

| Ir-3c | Benzoyl-difluoro-ppy | 467, 496 | 0.43 | Blue OLED | rsc.org |

fppz = 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine; Htaz = 2-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,4-triazol-3-yl)pyridine

Rhodium(I) Complexes with Pyridine Ligands

Rhodium complexes bearing pyridine ligands are widely used as catalysts in various organic transformations, including hydrogenation, hydroformylation, and carbonylation. researchgate.net The synthesis of Rhodium(I) complexes often involves ligand substitution reactions starting from stable precursors like chlorobis(cyclooctene)rhodium(I) dimer, [Rh(COE)₂Cl]₂, or dicarbonylchloridorhodium(I) dimer, [Rh(CO)₂Cl]₂.

The introduction of a pyridine-based ligand such as this compound would typically proceed by reacting it with the Rh(I) precursor in a suitable solvent. The pyridine nitrogen displaces a weakly bound ligand like cyclooctene (B146475) or a carbonyl group. Depending on the stoichiometry and reaction conditions, mono- or bis-ligand complexes can be formed. While cyclometalation is more common with Rh(III), Rh(I) complexes can also undergo oxidative addition and subsequent C-H activation, particularly in catalytic cycles. rsc.orgacs.org The coordination of the pyridine ligand is crucial for tuning the electronic environment of the rhodium center, thereby influencing the catalyst's activity and selectivity. researchgate.net

Copper(II) Complexes with Pyridine-Based Ligands

Copper(II) readily forms complexes with a wide variety of N-donor and O-donor ligands. The synthesis of copper(II) complexes with pyridine-based ligands like this compound is typically straightforward, often involving the direct reaction of a copper(II) salt (e.g., CuCl₂, CuSO₄·5H₂O, or Cu(ClO₄)₂·6H₂O) with the ligand in a solvent such as methanol or ethanol. researchgate.netrsc.org

Given its structure, this compound can act as a bidentate N,O-ligand, coordinating to the copper(II) center through both the pyridine nitrogen and the methanol oxygen. This would lead to the formation of a stable chelate. Numerous studies on similar pyridine-based ligands have shown the formation of mononuclear or polynuclear copper(II) complexes with geometries ranging from square planar and square pyramidal to distorted octahedral, depending on the other ligands and counter-ions present. researchgate.netrsc.orgmdpi.com These complexes are often characterized by single-crystal X-ray diffraction to determine their precise molecular structure and coordination geometry. researchgate.netrsc.org

Synthesis Methodologies for Homoleptic and Heteroleptic Complexes

In the context of 2-phenylpyridine and its analogues, the synthesis of heteroleptic and homoleptic complexes, particularly with iridium(III), is well-established. Typically, the synthesis of heteroleptic complexes commences with the formation of a chloro-bridged dimer, such as [Ir(ppy)2Cl]2. This precursor is synthesized from the reaction of iridium(III) chloride hydrate (B1144303) with 2-phenylpyridine. The resulting dimer then reacts with a variety of ancillary ligands to form the final heteroleptic complex. mdpi.compusan.ac.kr The ancillary ligand can be chosen to fine-tune the photophysical properties of the resulting complex. rsc.org

The synthesis of homoleptic complexes, for example fac-Ir(ppy)3, can be achieved through the reaction of an iridium precursor with an excess of the 2-phenylpyridine ligand. acs.org These reactions can lead to the formation of different isomers, such as the facial (fac) and meridional (mer) isomers, which exhibit distinct photophysical properties. nih.gov

While these established methods provide a blueprint for creating coordination complexes, the specific application to this compound, and the resulting products, have not been documented in the available scientific literature. The position of the phenyl group at the 3-position of the pyridine ring in this compound, as opposed to the 2-position in 2-phenylpyridine, would fundamentally alter the chelation and cyclometalation possibilities, leading to complexes with different geometries and electronic properties.

Photophysical Properties of Coordination Compounds

The photophysical properties of coordination compounds are intrinsically linked to their molecular structure and the nature of the metal and ligands involved. For the well-studied 2-phenylpyridine complexes, a wealth of data exists.

Electronic Absorption Characteristics of Metal Complexes

Complexes of 2-phenylpyridine typically display intense absorption bands in the ultraviolet region, which are attributed to π→π* intraligand transitions. rsc.org In the visible region, they exhibit broader, less intense bands corresponding to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. rsc.org The precise wavelengths and intensities of these absorptions are highly sensitive to the substituents on both the cyclometalating and ancillary ligands. pusan.ac.kr

Emission Spectroscopy and Luminescence Properties (e.g., Phosphorescence, Quantum Yields, Excited-State Lifetimes)

Many iridium(III) complexes of 2-phenylpyridine are known to be strong phosphorescent emitters at room temperature. rsc.org The emission color, quantum yield, and excited-state lifetime can be systematically tuned by modifying the ligand structure. For instance, introducing electron-withdrawing or electron-donating groups on the phenylpyridine or the ancillary ligand can shift the emission from the blue to the red region of the spectrum. rsc.org

The emission in these complexes generally originates from a triplet excited state, which can be of ³MLCT, ³LLCT, or ³LC (ligand-centered) character, or a mixture thereof. rsc.org The nature of the lowest-lying emissive state dictates the photophysical parameters. For example, complexes with a dominant ³MLCT character often have shorter lifetimes and higher quantum yields compared to those with a ³LC character. rsc.org

Interactive Data Table: Photophysical Properties of Selected Iridium(III) 2-Phenylpyridine Complexes (Illustrative Examples)

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, μs) | Reference |

| [Ir(ppy)2(imphen)]PF6 | ~350, 420 | ~560 | 0.56 | 0.743 | rsc.org |

| [Ir(pquin)2(imphen)]PF6 | ~360, 430 | ~610 | 0.02 | 3.84 | rsc.org |

| fac-Ir(ppy)3 polymer | - | 515-550 | 0.12-0.23 | 0.963-1.221 | acs.org |

This table provides illustrative data for complexes of 2-phenylpyridine and its derivatives, as no data for this compound complexes could be located.

Catalytic Applications of 3 Phenylpyridine 2 Methanol and Its Metal Complexes

Catalysis in Organic Transformations

Metal complexes incorporating ligands derived from 3-Phenylpyridine-2-methanol are active in a range of important organic transformations, particularly in the asymmetric synthesis of chiral molecules. These reactions leverage the ligand's ability to create a specific, three-dimensional space around the metal center, guiding the approach of substrates to achieve high levels of stereocontrol.

Asymmetric hydrogenation, the addition of hydrogen across a double bond with control of stereochemistry, is a powerful tool for synthesizing enantiomerically pure compounds, especially chiral alcohols from prochiral ketones. nih.govscholaris.cayoutube.com Transition metal catalysts based on rhodium, ruthenium, and iridium, when complexed with chiral ligands, are highly effective for this transformation. google.com Chiral pyridine-containing ligands are a significant class of ligands used in this context. The synthesis of chiral pyridyl alcohols, such as (S)-phenyl(pyridin-2-yl)methanol, is often achieved through the asymmetric hydrogenation of the corresponding ketone, highlighting the utility of this reaction class. google.comgoogle.comacs.org

While the broader class of chiral pyridine-metal catalysts is well-established for the asymmetric hydrogenation of ketones, specific applications utilizing catalysts explicitly derived from this compound are not extensively detailed in recent literature. The primary focus has often been on the synthesis of these chiral alcohols rather than their subsequent use as ligands in direct hydrogenation. acs.orgresearchgate.net However, the principles of ligand design suggest that chiral phosphine (B1218219) or amine derivatives of this compound could serve as effective ligands, where the chirality induced by the alcohol group would be key to orienting substrates in the metal's coordination sphere. smolecule.com

Asymmetric transfer hydrogenation (ATH) is an alternative to direct hydrogenation that uses organic molecules like 2-propanol or formic acid as the hydrogen source instead of H₂ gas. nih.gov This method often proceeds under milder conditions and is particularly effective for the reduction of ketones and imines. scholaris.ca

Ruthenium complexes derived from phenyl(pyridin-2-yl)methanol (B192787) have been identified as effective catalysts for the asymmetric transfer hydrogenation of ketones. smolecule.com The chiral environment provided by the ligand, originating from the stereocenter of the methanol (B129727) group, is crucial for inducing enantioselectivity. smolecule.com Similarly, pincer-type osmium complexes featuring (6-phenylpyridin-2-yl)methanamine ligands have demonstrated remarkable activity in the transfer hydrogenation of various ketones, achieving high turnover frequencies and excellent enantioselectivities up to 97% ee. unito.it Although this involves a different isomer and a methanamine derivative, it underscores the potential of the phenyl-substituted pyridine (B92270) scaffold in this catalytic application. Rhodium and iridium complexes containing indolylphosphine ligands, which share structural similarities, have also been found to be moderately active catalysts for the transfer hydrogenation of ketones. rsc.org

| Catalyst Type | Ligand Class | Substrate | Key Findings | Ref |

| Ruthenium Complexes | Phenyl(pyridin-2-yl)methanol derivatives | Ketones | Facilitate asymmetric transfer hydrogenation; chirality induces enantioselectivity. | smolecule.com |

| Osmium Pincer Complexes | (6-phenylpyridin-2-yl)methanamine | Ketones | Highly active catalysts, achieving up to 97% ee. | unito.it |

| Rhodium/Iridium Complexes | Diphenyl-2-(3-methyl)indolylphosphine | Ketones | Moderately active catalysts for transfer hydrogenation. | rsc.org |

Industrial Catalytic Processes

Ligands based on substituted pyridines play a role in large-scale industrial processes, where catalyst activity, stability, and selectivity are of paramount importance. The carbonylation of methanol to acetic acid is a prime example where ligand modification can significantly enhance catalyst performance.

The carbonylation of methanol to produce acetic acid is a cornerstone of the chemical industry, with processes like the Monsanto and Cativa systems relying on rhodium and iridium catalysts, respectively. researchgate.net The efficiency of these catalysts can be improved by incorporating strong electron-donating ligands, such as pyridines, which enhance the nucleophilicity of the metal center. researchgate.net

Research into the effect of substituted pyridine ligands on rhodium(I) carbonyl complexes has shown their potential to improve catalytic activity. Specifically, rhodium complexes containing 3-phenylpyridine (B14346) have been studied as catalysts for methanol carbonylation. In one study, the complex [Rh(CO)₂Cl(3-phenylpyridine)] was evaluated for its catalytic activity. Compared to the well-known [Rh(CO)₂I₂]⁻ species, the 3-phenylpyridine-containing complex exhibited a higher turnover number (TON), indicating enhanced catalytic performance under the studied conditions.

| Catalyst Precursor | Ligand | Turnover Number (TON)a | Conditions | Ref |

| [Rh(CO)₂Cl(3-phenylpyridine)] | 3-Phenylpyridine | 1320 | 175 °C, 42 kg/cm ², 3h | |

| [Rh(CO)₂I₂]⁻ (reference) | - | 1180 | 175 °C, 42 kg/cm ², 3h |

aTurnover number (TON) is defined as moles of product (acetic acid + methyl acetate) per mole of rhodium.

Studies comparing rhodium complexes with different phenylpyridine isomers (2-phenyl, 3-phenyl, and 4-phenylpyridine) have provided valuable mechanistic insights. The rate of the oxidative addition reaction is influenced by the nucleophilicity of the rhodium center. Ligands that increase electron density on the metal are expected to accelerate this step. However, steric hindrance can counteract this electronic effect. For instance, the complex with 2-phenylpyridine (B120327) showed a lower reaction rate compared to the pyridine or 3-methylpyridine (B133936) analogues, a result attributed to the steric hindrance from the phenyl group at the 2-position. The complex with 3-phenylpyridine, where the bulky phenyl group is further from the metal center, benefits from the electronic effects without significant steric impediment, contributing to its higher catalytic activity as reflected in the turnover number. The electron-withdrawing nature of the phenyl group in the 4-phenylpyridine (B135609) ligand, however, can reduce the electron density at the rhodium center, potentially slowing the reaction.

Emerging Catalytic Applications

Beyond established transformations, metal complexes of 3-phenylpyridine and its derivatives are being explored in new and emerging areas of catalysis, from biomass conversion to polymer synthesis and photoredox reactions.

One notable application is in biomass valorization. A hybrid solid catalyst, created by combining 3-phenylpyridine with phosphotungstic acid, has shown superior performance in the conversion of fructose (B13574) to methyl levulinate, a valuable biofuel and chemical intermediate. nih.gov This heterogeneous catalyst demonstrated a 71.2% yield of methyl levulinate with an 83.2% fructose conversion in methanol. Its effectiveness was attributed to a relatively large pore size and high hydrophobicity, and the catalyst could be reused multiple times with minimal deactivation. nih.gov

In polymer science, a coordination compound of oxovanadium(IV) acetylacetonate (B107027) with 3-phenylpyridine, [VO(acac)₂(3-ppy)], has been designed as a precatalyst for the polymerization and oligomerization of olefins. researchgate.net This work explores the use of distinct geometric isomers (cis and trans) of the complex to influence the catalytic process.

Furthermore, the broader class of phenylpyridine ligands is central to the rapidly advancing field of photoredox catalysis. Iridium(III) complexes with 2-phenylpyridine (ppy) ligands, such as fac-Ir(ppy)₃, are powerful photocatalysts capable of initiating a wide range of organic transformations through single-electron transfer upon irradiation with visible light. rsc.org These catalysts are used in reactions like reductive dehalogenation and have been incorporated into polymer backbones to create recyclable catalytic systems. rsc.org This highlights a significant area where derivatives of this compound could find future applications.

| Application Area | Catalyst System | Transformation | Key Findings | Ref |

| Biomass Conversion | 3-phenylpyridine-phosphotungstate hybrid | Fructose to Methyl Levulinate | 71.2% yield, 83.2% fructose conversion; reusable heterogeneous catalyst. | nih.gov |

| Polymerization | [VO(acac)₂(3-ppy)] | Olefin Polymerization | Designed as a precatalyst for producing polar oligomers. | researchgate.net |

| Photoredox Catalysis | fac-Ir(ppy)₃ and derivatives | Reductive Dehalogenation, etc. | Highly efficient visible-light photocatalysts; can be immobilized on polymers. | rsc.org |

Photocatalytic Reduction of Carbon Dioxide (CO₂)

There is no available research data or literature that details the use of this compound or its metal complexes specifically for the photocatalytic reduction of CO₂. Studies in this field typically focus on other related ligands and metal centers, such as iridium and rhenium complexes with bipyridine or 2-phenylpyridine ligands.

Role in Supramolecular Catalysis

Similarly, the role of this compound in supramolecular catalysis is not documented in the current body of scientific literature. Research in supramolecular catalysis often involves the design of complex host-guest systems or self-assembled architectures, and while pyridine-containing molecules are used as building blocks, specific studies detailing the function of this compound in such systems have not been found.

Advanced Spectroscopic and Structural Characterization of 3 Phenylpyridine 2 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise atomic arrangement within a molecule. For 3-Phenylpyridine-2-methanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.

¹H and ¹³C NMR for Full Structural Elucidation

The ¹H and ¹³C NMR spectra provide a complete map of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the interplay between the aromatic pyridine (B92270) and phenyl rings and the electron-withdrawing nature of the nitrogen atom and the hydroxyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the pyridine ring, the phenyl ring, and the methanol (B129727) group protons. The pyridine protons are typically found in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C6 position is expected to be the most downfield, appearing as a doublet. The phenyl protons will present as a multiplet in the δ 7.2-7.6 ppm range. The methylene (B1212753) protons (-CH₂OH) would appear as a singlet around δ 4.6-4.8 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose position is solvent-dependent. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing signals for all carbon atoms. The carbon atoms of the pyridine ring are observed in the range of δ 120-160 ppm. The C2 and C6 carbons, being adjacent to the nitrogen, are typically the most deshielded. The phenyl group carbons appear in the δ 125-140 ppm region. The carbon of the methanol group (-CH₂OH) is expected to resonate in the upfield region, around δ 60-65 ppm. rsc.orgresearchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Predicted δ (ppm) |

| H-4 | ~7.85 | dd | ~7.8, 1.8 | C-2 | ~158.0 |

| H-5 | ~7.35 | dd | ~7.8, 4.8 | C-3 | ~138.5 |

| H-6 | ~8.60 | dd | ~4.8, 1.8 | C-4 | ~134.0 |

| H-2', H-6' | ~7.55 | m | - | C-5 | ~123.5 |

| H-3', H-4', H-5' | ~7.45 | m | - | C-6 | ~149.0 |

| -CH₂- | ~4.70 | s | - | C-1' | ~139.0 |

| -OH | variable | br s | - | C-2', C-6' | ~129.0 |

| C-3', C-5' | ~128.8 | ||||

| C-4' | ~127.5 | ||||

| -CH₂OH | ~64.0 |

Note: These are predicted values based on data from analogous compounds like 3-phenylpyridine (B14346) and 2-pyridinemethanol. Actual experimental values may vary. chemicalbook.comchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and within the phenyl ring. The absence of a correlation between the pyridine and phenyl ring protons confirms they are on separate rings. A correlation might be observed between the -CH₂- and -OH protons depending on the solvent and concentration.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.70 ppm would correlate with the carbon signal at ~64.0 ppm, confirming the -CH₂OH group.

A correlation from the methylene protons (-CH₂) to the C2 and C3 carbons of the pyridine ring, definitively placing the methanol group at the C2 position.

Correlations from the phenyl protons (specifically H-2' and H-6') to the C3 carbon of the pyridine ring, confirming the phenyl group's location.

Correlations from the pyridine proton H-4 to carbons C-2, C-3, C-5, and C-6, helping to verify the assignments within the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Band Assignment for Functional Groups and Molecular Fingerprinting

The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.

O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. nih.govresearchgate.net

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of both the pyridine and phenyl rings typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂) group is expected to show bands in the 2950-2850 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ range. researchgate.net

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol group is expected to appear in the 1050-1000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400–3200 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 3100–3000 | Medium-Weak | Aromatic C-H stretching |

| 2950–2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~1600, ~1580, ~1470, ~1430 | Medium-Strong | Aromatic ring C=C and C=N stretching |

| ~1450 | Medium | -CH₂- bending (scissoring) |

| ~1040 | Strong | Primary alcohol C-O stretching |

| 900–675 | Strong | C-H out-of-plane bending (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated systems of double bonds.

Electronic Absorption Studies and λmax Determination

The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated π-system formed by the phenyl and pyridine rings. The presence of this extended conjugation results in absorption at longer wavelengths compared to the individual benzene (B151609) or pyridine rings.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the solvent polarity. In nonpolar solvents, fine vibrational structure may be observed. The addition of the hydroxymethyl group is not expected to significantly alter the λmax compared to 3-phenylpyridine, as it is not part of the primary chromophore, but it can influence the solubility and potentially the absorption profile through solvent interactions. For the related 2-phenylpyridine (B120327), strong absorption is noted around 400 nm in some solvents when complexed, indicating the potential for significant electronic transitions in this region. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assigned Transition |

| ~250-260 | High | Ethanol/Methanol | π → π* (Phenyl and Pyridine) |

| ~280-290 | Moderate | Ethanol/Methanol | π → π* (Conjugated system) |

Note: These are estimated values. The exact λmax and ε values are dependent on the solvent and experimental conditions. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a molecule like this compound (C₁₂H₁₁NO), mass spectrometry provides definitive evidence of its identity and purity.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). This is achieved by measuring the exact mass to within a few parts per million (ppm). nih.govchimia.ch

For this compound, the molecular formula is C₁₂H₁₁NO. The theoretical monoisotopic mass, calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), can be determined with high precision. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Constituent Atoms | Theoretical Monoisotopic Mass (Da) |

|---|

In a typical analysis, a deviation of less than 5 ppm between the measured mass and the theoretical mass is considered confirmation of the assigned molecular formula. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often coupled with advanced mass analyzers such as Orbitrap or time-of-flight (TOF) to achieve the required resolution and accuracy. nih.gov

Chromatography-mass spectrometry techniques are hybrid methods that separate chemical mixtures and identify the individual components. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. cmbr-journal.com In a GC-MS analysis of a sample containing this compound, the compound would first travel through a capillary column (e.g., HP-5MS), separating it from other components based on its boiling point and interactions with the column's stationary phase. cmbr-journal.com Upon elution, it enters the mass spectrometer, is ionized (typically by electron impact, EI), and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a unique pattern of fragment ions that serves as a "fingerprint" for structural confirmation. For related phenylpyridine compounds, GC-MS has been used to confirm product identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for less volatile, polar, or thermally labile compounds. nih.gov For this compound, a reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of an aqueous solvent and an organic modifier like methanol or acetonitrile (B52724). nih.govca.goviucr.org LC-MS/MS, particularly with a triple quadrupole mass spectrometer, allows for highly sensitive and selective analysis using modes like selected reaction monitoring (SRM), where a specific precursor ion is selected and its characteristic product ions are monitored. nih.gov This method is effective for quantifying compounds in complex matrices. nih.govphcogj.com Studies have shown that using methanol as an organic modifier in LC-MS can improve detection limits for certain analytes. nih.gov

Table 2: Typical Chromatographic Methods for Phenylpyridine Derivatives

| Technique | Column Type | Typical Mobile/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometer (EI) | Purity analysis, structural identification of volatile derivatives. cmbr-journal.comajchem-a.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition profile, and phase transition temperatures of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting TGA curve plots mass loss versus temperature, providing critical information about the thermal stability and decomposition of the material. wikipedia.org Phenylpyridine-based compounds are known for their excellent thermal stability, a property that makes them valuable in materials science, such as in organic light-emitting diodes (OLEDs). alfa-chemistry.comcymitquimica.commdpi.com

While specific TGA data for this compound is not widely published, studies on related polymers containing phenylpyridine moieties report high thermal stability, with decomposition temperatures (defined as the temperature at which 5% or 10% weight loss occurs) often exceeding 400-500 °C in a nitrogen atmosphere. mdpi.comresearchgate.netbeilstein-journals.org This suggests that the core phenylpyridine structure is inherently robust. The TGA curve for this compound would be expected to show a stable plateau until the onset of decomposition, which would involve the loss of the methanol group followed by the breakdown of the aromatic rings at higher temperatures.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. Peaks on the DTA curve indicate thermal events such as melting, crystallization, and decomposition. For polymers incorporating phenylpyridine, differential scanning calorimetry (DSC), a related technique, has been used to identify glass transition temperatures (Tg), which are important for characterizing amorphous materials. researchgate.net

Table 3: Illustrative Thermal Properties of Phenylpyridine-Containing Polymers

| Polymer System | TGA (5% Weight Loss, °C) | TGA (10% Weight Loss, °C) | Char Yield at 800 °C (%) |

|---|---|---|---|

| Polyimide with PPAPP mdpi.com | 527–543 | 552–580 | 67–71 |

| Polyimide with BAAP researchgate.net | > 508 | > 529 | N/A |

Data from related polymer systems illustrating the high thermal stability imparted by the phenylpyridine moiety.

X-ray Diffraction Studies

X-ray diffraction is the definitive analytical method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the atoms in a crystal, one can deduce the precise arrangement of atoms in three-dimensional space.